3-(3-Methoxypropyl)piperidine
Overview
Description
3-(3-Methoxypropyl)piperidine is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxypropyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(3-Methoxypropyl)piperidine involves the reaction of 4-hydroxypiperidine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. Post-reaction purification steps include extraction, washing with saline solution, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxypropyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, Raney nickel
Substitution: Halogenated compounds, sodium hydroxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Functionalized piperidine derivatives
Scientific Research Applications
3-(3-Methoxypropyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropyl)piperidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological processes. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered heterocyclic amine.
4-Hydroxypiperidine: A hydroxylated derivative of piperidine.
3-Methoxypiperidine: A methoxy-substituted piperidine derivative.
Uniqueness
3-(3-Methoxypropyl)piperidine is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
3-(3-methoxypropyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-7-3-5-9-4-2-6-10-8-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZPRJBARPLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405720 | |
Record name | 3-(3-methoxypropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868067-67-8 | |
Record name | 3-(3-methoxypropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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